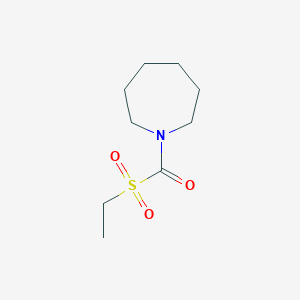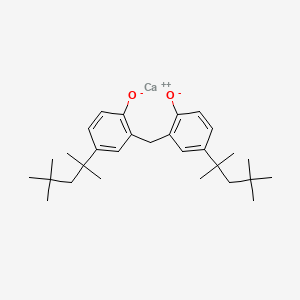
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is an organic compound with the molecular formula C14H26 It is characterized by its unique structure, which includes multiple methyl groups and conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene typically involves the use of commercially available starting materials. One common method includes the use of alkenes and alkynes in a series of reactions that introduce the necessary methyl groups and establish the conjugated diene system. The reaction conditions often involve the use of catalysts, such as palladium or nickel, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure high yields and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups through reactions with halogens or other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions typically involve reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene involves its interaction with various molecular targets. The compound’s conjugated diene system allows it to participate in electron transfer reactions, which can affect biological pathways and cellular processes. The specific molecular targets and pathways involved depend on the context of its application, such as its use in pharmaceuticals or as a chemical reagent .
Comparación Con Compuestos Similares
Similar Compounds
(3Z,5E,7E)-deca-3,5,7-trienoic acid: This compound shares a similar conjugated diene system but differs in its functional groups and overall structure.
(3Z,5E)-11,20-epoxybriara-3,5-dien-7,18-olide: Another compound with a conjugated diene system, but with additional functional groups and a more complex structure.
Uniqueness
(3Z,5E)-2,2,4,5,7,7-hexamethylocta-3,5-diene is unique due to its high degree of methyl substitution and the specific arrangement of its double bonds. This gives it distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
55712-52-2 |
|---|---|
Fórmula molecular |
C14H26 |
Peso molecular |
194.36 g/mol |
Nombre IUPAC |
(3E,5Z)-2,2,4,5,7,7-hexamethylocta-3,5-diene |
InChI |
InChI=1S/C14H26/c1-11(9-13(3,4)5)12(2)10-14(6,7)8/h9-10H,1-8H3/b11-9-,12-10+ |
Clave InChI |
RONBSGMFOSUTLQ-DSOJMZEYSA-N |
SMILES isomérico |
C/C(=C\C(C)(C)C)/C(=C\C(C)(C)C)/C |
SMILES canónico |
CC(=CC(C)(C)C)C(=CC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)




![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)

![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)

